Éster isopropílico de alprostadil

Descripción general

Descripción

El éster isopropílico de prostaglandina E1 es una forma de profármaco éster de la prostaglandina E1, que es un miembro de la familia de las prostaglandinas. Las prostaglandinas son compuestos lipídicos similares a las hormonas derivados de ácidos grasos y tienen diversas funciones fisiológicas. El éster isopropílico de prostaglandina E1 es conocido por su mayor solubilidad lipídica, lo que permite una mejor penetración y absorción en los sistemas biológicos .

Aplicaciones Científicas De Investigación

El éster isopropílico de prostaglandina E1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de esterificación e hidrólisis.

Biología: El compuesto se utiliza para investigar el papel de las prostaglandinas en la señalización celular y la inflamación.

Medicina: El éster isopropílico de prostaglandina E1 se estudia por sus posibles efectos terapéuticos en afecciones como la enfermedad vascular periférica y la disfunción eréctil.

Industria: Se utiliza en la formulación de sistemas de administración de fármacos tópicos y transdérmicos debido a su mayor solubilidad lipídica

Mecanismo De Acción

El éster isopropílico de prostaglandina E1 ejerce sus efectos al hidrolizarse para liberar la prostaglandina E1 activa. La prostaglandina E1 luego interactúa con receptores específicos de prostaglandinas, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de AMP cíclico. Esto da como resultado varios efectos fisiológicos, incluida la vasodilatación, la inhibición de la agregación plaquetaria y la modulación de la inflamación .

Análisis Bioquímico

Biochemical Properties

Alprostadil isopropyl ester interacts with various enzymes and proteins in the body. As a vasodilator, it works by widening blood vessels to improve blood flow . When administered, it promotes smooth muscle relaxation of the corpus cavernosal .

Cellular Effects

Alprostadil isopropyl ester has significant effects on various types of cells and cellular processes. It influences cell function by increasing blood flow to specific areas, such as the penis, resulting in an erection usually within 10-15 minutes . It directly affects vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .

Molecular Mechanism

At the molecular level, Alprostadil isopropyl ester exerts its effects through several mechanisms. It is a smooth muscle relaxant that promotes vasodilation and platelet aggregation inhibition . It relaxes the ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .

Temporal Effects in Laboratory Settings

It is known that the onset of erection occurs within 5 to 30 minutes after administration .

Dosage Effects in Animal Models

The effects of Alprostadil isopropyl ester vary with different dosages in animal models

Metabolic Pathways

Alprostadil isopropyl ester is involved in several metabolic pathways. After administration, it is metabolized in the corpus cavernosum, and a smaller portion is absorbed from the penis into systemic circulation .

Transport and Distribution

Following administration, Alprostadil isopropyl ester is metabolized and distributed throughout the entire body except for the central nervous system .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster isopropílico de prostaglandina E1 generalmente implica la esterificación de la prostaglandina E1 con alcohol isopropílico. Esta reacción a menudo está catalizada por catalizadores ácidos o enzimáticos para facilitar el proceso de esterificación. Las condiciones de reacción suelen incluir temperatura y pH controlados para garantizar un rendimiento y pureza óptimos del producto .

Métodos de producción industrial

La producción industrial del éster isopropílico de prostaglandina E1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y el seguimiento continuo de los parámetros de reacción para mantener la consistencia y la calidad. El producto final a menudo se purifica utilizando técnicas como la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster isopropílico de prostaglandina E1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede llevar a la formación de derivados oxidados del compuesto.

Reducción: Las reacciones de reducción pueden convertir el grupo éster de nuevo en el alcohol correspondiente.

Sustitución: El grupo éster se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio o níquel.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de la prostaglandina E1, que pueden tener diferentes actividades biológicas y aplicaciones .

Comparación Con Compuestos Similares

Compuestos similares

Prostaglandina E2: Otro miembro de la familia de las prostaglandinas con funciones biológicas similares pero diferentes afinidades por los receptores.

Prostaglandina F2α: Conocida por su papel en la inducción del trabajo de parto y el control de la presión intraocular.

Prostaglandina I2 (Prostaciclina): Principalmente involucrada en la vasodilatación y la inhibición de la agregación plaquetaria.

Unicidad

El éster isopropílico de prostaglandina E1 es único debido a su mayor solubilidad lipídica, lo que permite una mejor penetración y absorción en comparación con otras prostaglandinas. Esto lo hace particularmente útil en aplicaciones tópicas y transdérmicas .

Propiedades

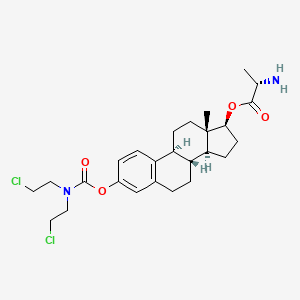

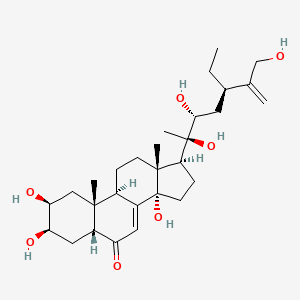

IUPAC Name |

propan-2-yl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h14-15,17-20,22,24,26H,4-13,16H2,1-3H3/b15-14+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJLDARWZNUIAU-WUDJJVMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217182-28-0 | |

| Record name | Alprostadil isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217182280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALPROSTADIL ISOPROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8THV3YDD6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)

![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)